molecular formula C12H12F3NO B2950769 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone CAS No. 339015-91-7

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone

Cat. No. B2950769
CAS RN: 339015-91-7
M. Wt: 243.229
InChI Key: AOUZJBGQUXUCED-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone” is a chemical compound with the CAS Number: 898764-74-4 . It has a molecular weight of 244.26 . This compound is also known as 3,3-dimethyl-3’-trifluoromethylbutyrophenone .


Synthesis Analysis

The synthesis of trifluoromethyl compounds is an active area of research. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . There are several methods available for their synthesis, including direct fluorination and building-block methods .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12F3NO . The InChI key is RADFQZAHBGMHQW-UHFFFAOYSA-N . The structure contains a trifluoromethyl group, which is of significant importance in pharmaceutical industry and agrochemicals .


Chemical Reactions Analysis

Trifluoromethylated compounds are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The trifluoromethylation of a variety of compounds including secondary and primary aryl- and alkylphospines, phenols, peptides containing cysteine residues by SPPS and electrophilic S-trifluoromethylation, and arenes and N-heterocycles has been reported .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 351.6±42.0 °C at 760 mmHg . The melting point is not available . The flash point is 166.4±27.9 °C .

Scientific Research Applications

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone has a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of heterocyclic compounds, such as benzimidazoles, benzoxazoles, and benzothiazoles. Additionally, it has been used in the synthesis of organometallic compounds, such as organoboranes and organotitanium compounds. Furthermore, it has been used in the synthesis of polymers, such as polyesters and polyamides.

Mechanism of Action

Target of Action

It is known to act as an electrophilic cf3-transfer reagent , suggesting that it may interact with a variety of biological targets, particularly those with nucleophilic sites.

Mode of Action

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone acts as an electrophilic CF3-transfer reagent . This suggests that it may interact with its targets by transferring a trifluoromethyl (CF3) group to them. The transfer of the CF3 group can significantly alter the properties of the target molecule, potentially leading to changes in its function or activity.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, it is a highly soluble compound, making it easy to work with in the lab. Furthermore, it is a highly reactive compound, making it useful for a variety of reactions. However, it is also a highly volatile compound, making it difficult to handle in the lab. Additionally, it is a toxic compound, making it important to take proper safety precautions when working with it.

Future Directions

The future directions for 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone are numerous. One possible direction is to explore the use of this compound in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, more research could be done to further understand the biochemical and physiological effects of this compound. Furthermore, more research could be done to further understand the mechanisms of action of this compound. Finally, more research could be done to explore the use of this compound in the synthesis of polymers, such as polyesters and polyamides.

Synthesis Methods

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone can be synthesized using a variety of methods. One method is through the reaction of 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanoneethylphenol with dimethyl acetylenedicarboxylate in the presence of a base catalyst. This reaction produces a mixture of this compound and 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanoneethylphenyl-2-methyl-3-azetanone. The two compounds can then be separated by distillation. Another method is the reaction of 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanoneethylphenol with ethyl chloroformate in the presence of a base catalyst. This reaction produces a mixture of this compound and 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanoneethylphenyl-2-methyl-3-azetanone, which can then be separated by chromatography.

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-11(2)7-16(10(11)17)9-5-3-8(4-6-9)12(13,14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUZJBGQUXUCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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